

An In-depth Technical Guide to Ethyl 5H-octafluoropentanoate

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Compound of Interest

Compound Name: *ETHYL 5H-OCTAFLUOROPENTANOATE*

Cat. No.: *B1333793*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate, systematically named ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, is a highly fluorinated ester. Its chemical structure, characterized by a significant degree of fluorination, imparts unique physicochemical properties that are of interest in various scientific and industrial fields, including materials science and potentially drug development. The presence of the fluorine atoms can significantly alter molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **ethyl 5H-octafluoropentanoate**, along with a discussion of its relevance in the broader context of fluorinated compounds in medicinal chemistry.

Chemical Structure and Identification

The chemical structure of **ethyl 5H-octafluoropentanoate** is defined by a five-carbon pentanoate backbone where eight hydrogen atoms have been replaced by fluorine atoms, with an ethyl ester functional group.

Table 1: Chemical Identification of **Ethyl 5H-octafluoropentanoate**

Identifier	Value
IUPAC Name	ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Synonyms	ETHYL 5H-OCTAFLUOROPENTANOATE, ETHYL 5H-PERFLUOROPENTANOATE
CAS Number	2795-50-8[1]
Molecular Formula	C ₇ H ₆ F ₈ O ₂ [1]
Molecular Weight	274.11 g/mol [1]
SMILES	CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)F
InChI Key	HXWMNJVBQLBDGW-UHFFFAOYSA-N

Physicochemical Properties

The extensive fluorination of the pentanoate chain dramatically influences the physical and chemical properties of the molecule, leading to high density and a specific boiling point.

Table 2: Physicochemical Properties of **Ethyl 5H-octafluoropentanoate**

Property	Value
Boiling Point	141.2 °C at 760 mmHg
Density	1.458 g/cm ³

Synthesis

While a specific, detailed experimental protocol for the synthesis of **ethyl 5H-octafluoropentanoate** is not readily available in the reviewed literature, a plausible and common method for its preparation is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Proposed Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure and would require optimization for the specific synthesis of **ethyl 5H-octafluoropentanoate**.

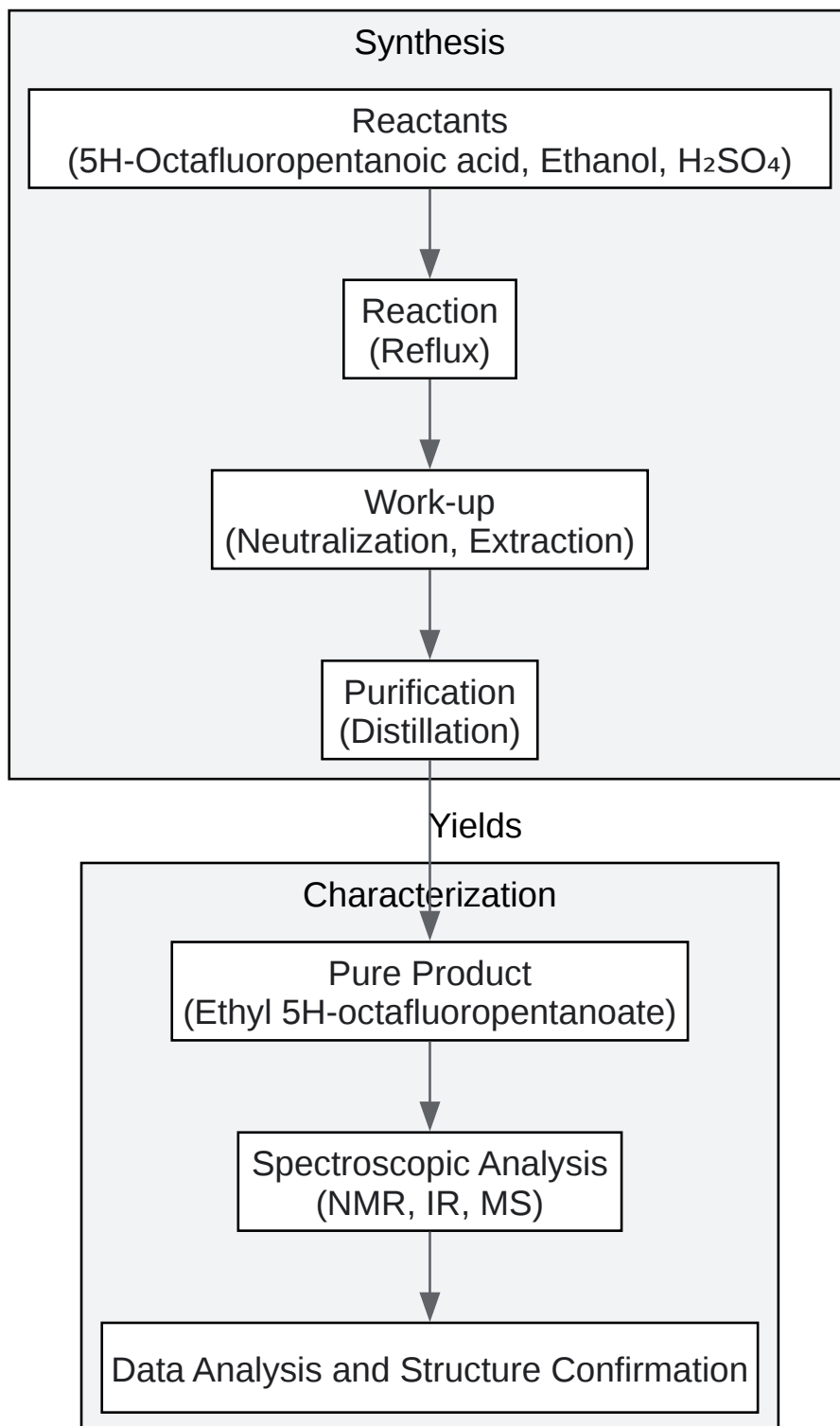
Reactants:

- 5H-Octafluoropentanoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 5H-octafluoropentanoic acid and an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
- Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **ethyl 5H-octafluoropentanoate**.

General Workflow for Chemical Synthesis and Characterization

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Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **ethyl 5H-octafluoropentanoate** are not available in the public domain. However, based on the known chemical shifts and fragmentation patterns of similar fluorinated esters, a prediction of the key spectroscopic features can be made.

Table 3: Predicted Spectroscopic Data for **Ethyl 5H-octafluoropentanoate**

Technique	Predicted Features
^1H NMR	- Ethyl group (CH_3): Triplet around δ 1.3 ppm. - Ethyl group (CH_2): Quartet around δ 4.3 ppm. - Terminal CHF_2 proton: Triplet of triplets around δ 6.0-6.5 ppm.
^{13}C NMR	- Ethyl group (CH_3): Signal around δ 14 ppm. - Ethyl group (CH_2): Signal around δ 64 ppm. - Carbonyl ($\text{C}=\text{O}$): Signal around δ 158 ppm (quartet due to coupling with adjacent CF_2). - Fluorinated carbons (CF_2 , CHF_2): Multiple signals in the range of δ 105-125 ppm, exhibiting complex splitting patterns due to C-F coupling.
^{19}F NMR	- Multiple signals are expected in the range of -110 to -140 ppm relative to CFCl_3 , corresponding to the different fluorine environments (CF_2 and CHF_2 groups), with complex spin-spin coupling.
Mass Spec.	- Molecular Ion (M^+): A peak at $m/z = 274$. - Key Fragments: Loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) at $m/z = 229$, and various fragments resulting from the cleavage of the fluorinated alkyl chain.
IR Spec.	- $\text{C}=\text{O}$ stretch (ester): Strong absorption band around $1770\text{-}1790\text{ cm}^{-1}$. - C-F stretch: Strong, broad absorption bands in the region of $1100\text{-}1300\text{ cm}^{-1}$. - C-H stretch (ethyl group): Bands in the region of $2900\text{-}3000\text{ cm}^{-1}$.

Applications in Drug Development

While no specific applications of **ethyl 5H-octafluoropentanoate** in drug development have been documented, the incorporation of fluorine into drug candidates is a well-established

strategy in medicinal chemistry. Fluorination can significantly enhance the pharmacological profile of a molecule.

Key benefits of fluorination in drug design include:

- **Increased Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific sites, leading to a longer biological half-life of the drug.
- **Enhanced Binding Affinity:** The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug.
- **Improved Lipophilicity and Permeability:** Strategic placement of fluorine atoms can modulate the lipophilicity of a compound, which can improve its absorption, distribution, and ability to cross cell membranes.
- **Conformational Control:** Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site.

Given these properties, highly fluorinated esters like **ethyl 5H-octafluoropentanoate** could serve as valuable building blocks or intermediates in the synthesis of novel therapeutic agents.

Safety and Handling

Based on available safety data sheets, **ethyl 5H-octafluoropentanoate** should be handled with care in a well-ventilated area. It is recommended to use personal protective equipment, including gloves and safety glasses. The compound may be combustible and should be kept away from heat and open flames. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).^[1]

Conclusion

Ethyl 5H-octafluoropentanoate is a highly fluorinated organic compound with distinct physicochemical properties. While specific experimental data on its synthesis and detailed characterization are limited in publicly accessible literature, its structure suggests potential utility as a building block in the development of new materials and pharmaceuticals. The principles of Fischer esterification provide a likely route for its synthesis, and its spectroscopic features can be predicted based on the analysis of related compounds. The broader field of

medicinal chemistry continues to leverage the unique advantages of fluorination to improve drug efficacy and pharmacokinetics, positioning compounds like **ethyl 5H-octafluoropentanoate** as molecules of interest for future research and development.

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References

- 1. chemicalbook.com [chemicalbook.com]
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